3-Methoxyspiro[3.3]heptan-1-one
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Overview
Description
3-Methoxyspiro[3.3]heptan-1-one is a bicyclic, spiro-ether compound with a unique structure that has attracted significant attention in the scientific community. Its molecular formula is C8H12O2, and it has a molecular weight of 140.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable ketone with a methoxy group under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield compounds with different functional groups .
Scientific Research Applications
3-Methoxyspiro[3.3]heptan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Methoxyspiro[3.3]heptan-1-one include:
- 3-Methyl-6-isopropyl-1,4-dioxaspiro[4.5]decan-2-one
- Spiro[3.3]heptane derivatives with different functional groups
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a methoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-methoxyspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-7-5-6(9)8(7)3-2-4-8/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYSDUSXBJUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C12CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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